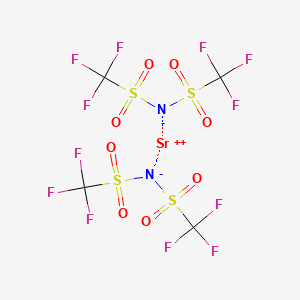
2,3-Dihydro-2,2-dimethyl-5-fluoro-7-methoxybenzofuran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dihydro-2,2-dimethyl-5-fluoro-7-methoxybenzofuran (DMF-F) is an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. It is also used as an intermediate in the synthesis of other compounds. DMF-F is an important intermediate in the synthesis of many different compounds, and its properties make it an ideal choice for a range of applications.
Wissenschaftliche Forschungsanwendungen
2,3-Dihydro-2,2-dimethyl-5-fluoro-7-methoxybenzofuran has been used in a variety of scientific research applications, including the synthesis of various drugs and agrochemicals, as well as in the synthesis of other compounds. It has also been used as a starting material for the synthesis of novel compounds, and as a reagent in organic synthesis.
Wirkmechanismus
2,3-Dihydro-2,2-dimethyl-5-fluoro-7-methoxybenzofuran is a Lewis acid catalyst and has been used in a variety of reactions, including the condensation of aldehydes and ketones, the esterification of carboxylic acids, and the reduction of nitro compounds. It is also used in the synthesis of heterocyclic compounds, and in the polymerization of styrene.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2,3-Dihydro-2,2-dimethyl-5-fluoro-7-methoxybenzofuran have not been extensively studied. However, it is known that 2,3-Dihydro-2,2-dimethyl-5-fluoro-7-methoxybenzofuran is not toxic and does not have any significant adverse effects on the body.
Vorteile Und Einschränkungen Für Laborexperimente
2,3-Dihydro-2,2-dimethyl-5-fluoro-7-methoxybenzofuran has several advantages for use in laboratory experiments. It is relatively inexpensive, easy to handle, and has a low boiling point, making it ideal for use in a variety of reactions. Additionally, it is a non-toxic, non-flammable compound that can be safely used in laboratory settings. However, it is not suitable for use in reactions involving strong acids or bases, as it is susceptible to hydrolysis under these conditions.
Zukünftige Richtungen
The future of 2,3-Dihydro-2,2-dimethyl-5-fluoro-7-methoxybenzofuran in scientific research is promising. Its properties make it an ideal choice for a wide range of applications, including the synthesis of novel compounds and the synthesis of complex heterocyclic compounds. Additionally, it could be used in the synthesis of polymers, as well as in the synthesis of various other compounds. Furthermore, its non-toxic and non-flammable properties make it an ideal choice for use in laboratory experiments. Finally, further research could be conducted to determine the biochemical and physiological effects of 2,3-Dihydro-2,2-dimethyl-5-fluoro-7-methoxybenzofuran on the body.
Synthesemethoden
2,3-Dihydro-2,2-dimethyl-5-fluoro-7-methoxybenzofuran is synthesized through a two-step process involving the condensation of 2-chloro-5-fluoro-7-methoxybenzofuran (CF-M) with dimethylformamide (DMF) in the presence of an acid catalyst. The reaction is conducted at room temperature in an inert atmosphere and is typically complete within two hours. The product is then isolated by filtration and recrystallized from ethanol.
Eigenschaften
IUPAC Name |
5-fluoro-7-methoxy-2,2-dimethyl-3H-1-benzofuran |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO2/c1-11(2)6-7-4-8(12)5-9(13-3)10(7)14-11/h4-5H,6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIJFWOPJYBMGNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC(=C2)F)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dihydro-2,2-dimethyl-5-fluoro-7-methoxybenzofuran | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[4,4'-Di-t-butyl-2,2'-bipyridine][bis[5-(t-butyl)-2-[4-(t-butyl)-2-pyridinyl-kN]phenyl-kC]Ir(III) hexafluorophosphate, 95%](/img/structure/B6301827.png)
![4,4'-Bis(t-butyl-2,2'-bipyridine]bis[5-methyl-2-(4-methyl-2-pyridinyl-kN)phenyl-kC]iridium hexafluorophosphate, 95%](/img/structure/B6301829.png)
![[Palladacycle Gen. 4], 98%](/img/structure/B6301835.png)

![Tris[(1S,2S)-1,2-diphenyl-1,2-ethanediamine]cobalt(III) chloride tetrakis[3,5-bis(trifluoromethyl)phenyl]borate dihydrate SKJ-1](/img/structure/B6301846.png)
![delta-Tris[(1S,2S)-1,2-diphenyl-1,2-ethanediamine]cobalt(III) chloride tetrakis(2,3,4,5,6-pentafluorophenyl)borate trihydrate SKJ-3](/img/structure/B6301850.png)
![tert-Butyl 2-[3-chloro-4-(trifluoromethyl)phenyl]phenyl carbamate](/img/structure/B6301862.png)
![Bis[4-(difluoromethyl)phenyl]disulfide](/img/structure/B6301882.png)
![2-[3-(4-Formylmorpholinyl)]-2-fluoro-diethyl malonate](/img/structure/B6301902.png)



